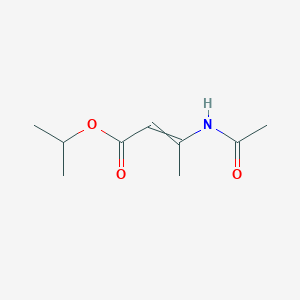
1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is a perfluorinated compound, meaning all hydrogen atoms in the octane molecule are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and hydrophobic properties, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane typically involves the fluorination of octane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell where octane is fluorinated in the presence of hydrogen fluoride, while direct fluorination uses elemental fluorine gas.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo:
Substitution Reactions: Under extreme conditions, such as high temperatures or the presence of strong nucleophiles, substitution reactions can occur.
Reduction Reactions: Although rare, reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Strong nucleophiles like sodium amide (NaNH2) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of partially fluorinated octanes.
Reduction: Formation of partially hydrogenated fluorooctanes.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane has several applications in scientific research:
Chemistry: Used as a solvent for highly reactive species due to its inertness.
Biology: Employed in studies involving perfluorinated compounds and their effects on biological systems.
Medicine: Investigated for use in drug delivery systems due to its ability to dissolve gases like oxygen.
Industry: Utilized in the production of fluoropolymers and as a heat transfer fluid in high-temperature applications.
Wirkmechanismus
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness make it an excellent medium for heat transfer and a stable solvent for reactive species. The compound’s hydrophobic nature also allows it to interact with and stabilize hydrophobic molecules in various applications.
Vergleich Mit ähnlichen Verbindungen
- Perfluorohexane
- Perfluorooctane
- Perfluorodecalin
Comparison: 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is unique due to its specific chain length and complete fluorination, which confer distinct properties such as higher boiling point and greater thermal stability compared to shorter-chain perfluorinated compounds like perfluorohexane. Compared to perfluorodecalin, it has a linear structure, which affects its solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
361532-17-4 |
|---|---|
Molekularformel |
C8H4F14 |
Molekulargewicht |
366.09 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,8-tetradecafluorooctane |
InChI |
InChI=1S/C8H4F14/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 |
InChI-Schlüssel |
XMARUQLFZIUIRE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


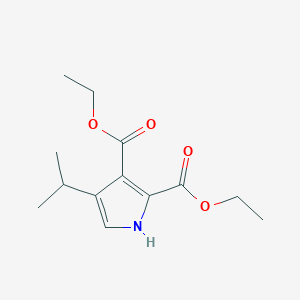
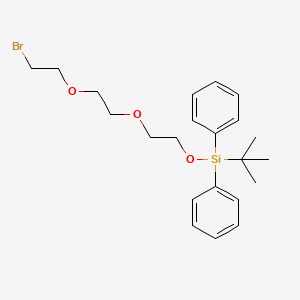
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
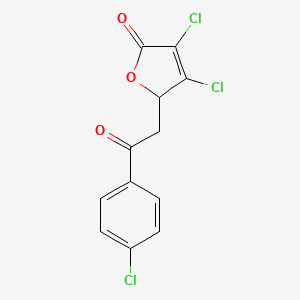

![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
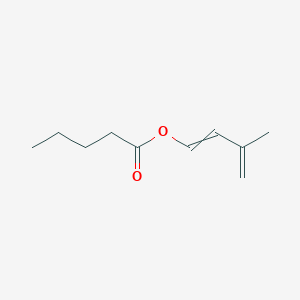

![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
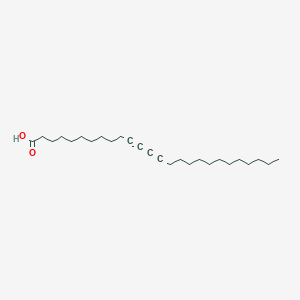
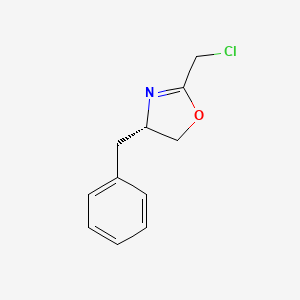
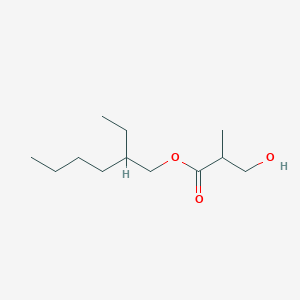
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
